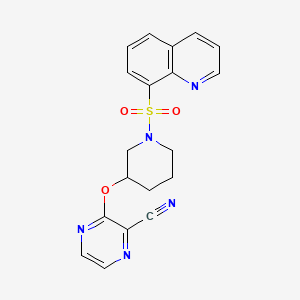
3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. In
Scientific Research Applications
Chemical Synthesis and Heterocyclic Derivatives
- Research demonstrates the synthesis of new substituted pyrazolo[4,3-c]quinolines, which indicates a broad interest in developing compounds with potential anti-inflammatory activity through chemical synthesis techniques (Mekheimer, 1994). Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Antimicrobial and Antitubercular Activity
- Novel fluoroquinolones with structural similarities have been synthesized and evaluated for in vivo activity against Mycobacterium tuberculosis, showing comparable activity to known drugs. This highlights the potential of structurally related compounds in the development of new treatments for tuberculosis (Shindikar & Viswanathan, 2005).
Photovoltaic Applications
- Compounds with structural elements similar to the query chemical have been investigated for their photovoltaic properties, suggesting potential applications in organic–inorganic photodiode fabrication. This research area explores the use of such compounds in developing new materials for solar energy conversion and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activity
- Synthesis and biological activity studies of new pyran derivatives of 8-hydroxyquinoline have demonstrated potential antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This suggests that compounds with similar structures could have applications in developing new antibacterial agents (Rbaa et al., 2019).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used in various fields due to their versatility . They have shown significant interactions with cells and have been screened for their efficacy against typical drugs in the market .
Mode of Action
Quinoline derivatives are known to interact with cells in a distinctive manner . The synthesized molecules are designed and synthesized by chemists through new strategies on par with the reported methods .
Biochemical Pathways
Quinoline derivatives have been associated with various significant fields due to their distinctive interaction with cells .
Action Environment
It is known that the synthesis of quinoline derivatives involves new strategies on par with the reported methods .
properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c20-12-16-19(23-10-9-21-16)27-15-6-3-11-24(13-15)28(25,26)17-7-1-4-14-5-2-8-22-18(14)17/h1-2,4-5,7-10,15H,3,6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJZQFIPXZFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

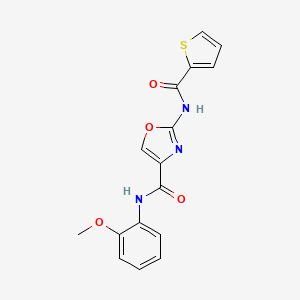
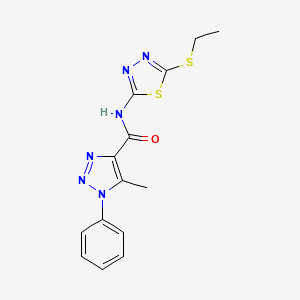

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)
![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)
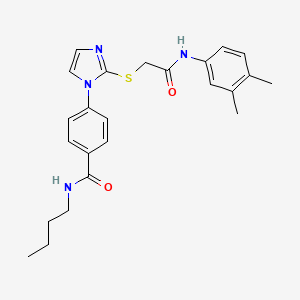

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)
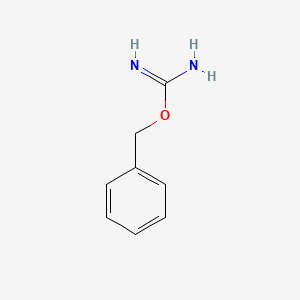
![methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2870021.png)
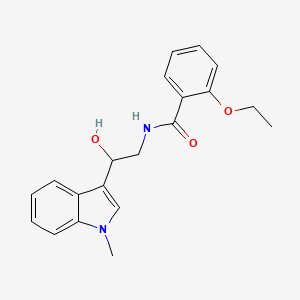
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)

